3-(Piperidin-3-yl)prop-2-ynoic acid, with the Chemical Abstracts Service (CAS) number 1890846-78-2, is a compound that features a piperidine ring substituted with a prop-2-ynoic acid moiety. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for 3-(Piperidin-3-yl)prop-2-ynoic acid is CHNO, and it has a molecular weight of 153.18 g/mol .
The synthesis of 3-(Piperidin-3-yl)prop-2-ynoic acid typically involves several key steps:
Industrial production methods may employ continuous flow reactors and automated systems to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to minimize by-products and maximize efficiency.
The molecular structure of 3-(Piperidin-3-yl)prop-2-ynoic acid consists of a piperidine ring attached to a prop-2-ynoic acid group. The structural representation can be summarized as follows:
The compound's physical properties such as density, boiling point, and melting point are not readily available from the sources consulted, indicating that further experimental studies may be required to elucidate these characteristics.
3-(Piperidin-3-yl)prop-2-ynoic acid can undergo various chemical transformations:
Common reagents employed in these reactions include halogenating agents (e.g., bromine or chlorine) for substitution and various catalysts to facilitate reduction processes.
Currently available data does not provide specific physical properties such as density, boiling point, or melting point for 3-(Piperidin-3-yl)prop-2-ynoic acid. This lack of information suggests that further characterization studies are warranted.
The chemical properties are inferred from its structure:
3-(Piperidin-3-yl)prop-2-ynoic acid is primarily utilized in scientific research, particularly in medicinal chemistry for developing new pharmaceuticals. Its structural features may allow it to interact with various biological targets, making it a candidate for further exploration in drug development aimed at treating neurological disorders or other conditions influenced by piperidine derivatives .
Fragment-based drug design (FBDD) leverages the synergistic integration of privileged pharmacophores to enhance target engagement. The structural core of 3-(piperidin-3-yl)prop-2-ynoic acid—combining a rigid alkyne spacer, ionizable carboxylic acid, and stereochemically rich piperidine—provides exceptional versatility for constructing bioactive hybrids. The alkyne moiety facilitates "click chemistry" via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient conjugation to azide-containing fragments like heterocycles or peptides. Meanwhile, the carboxylic acid group supports amide coupling with amine-bearing pharmacophores, such as VHL (von Hippel-Lindau) E3 ligase ligands used in PROTACs (Proteolysis-Targeting Chimeras). A notable example includes the synthesis of (S,R,S)-AHPC-alkyne-piperidine hydrochloride, where the piperidine-alkyne fragment serves as a bidirectional linker connecting a VHL ligand to a target protein-binding domain. This architecture enables ternary complex formation essential for targeted protein degradation [8].
Table 1: Fragment Combinations Enabled by 3-(Piperidin-3-yl)prop-2-ynoic Acid
Piperidine-Alkyne Core | Conjugated Fragment | Coupling Chemistry | Application |
---|---|---|---|
Carboxylic acid terminus | VHL Ligand (e.g., (S,R,S)-AHPC) | Amide bond formation | PROTAC synthesis |
Alkyne terminus | Azide-functionalized pyrimidines | CuAAC | BTK inhibitors |
Piperidine nitrogen | Alkyl halides | N-alkylation | Bioavailability modulation |
Solid-phase synthesis offers unparalleled control for generating libraries of propiolic acid-piperidine derivatives, crucial for high-throughput medicinal chemistry. The process typically begins with anchoring tert-butyl 3-(piperidinyl)propiolate to Wang resin via ester linkages, preserving the alkyne and carboxylic acid functionalities. Subsequent on-resin modifications include:
The stereogenicity of the piperidine C3 position profoundly influences the three-dimensional presentation of the alkyne-carboxylate pharmacophore. Diastereoselective synthesis employs two strategic approaches:
Table 2: Stereoselective Synthesis Methods for 3-(Piperidin-3-yl)prop-2-ynoic Acid Derivatives
Method | Catalyst/Reagent | Stereochemical Outcome | ee/dr | Limitations |
---|---|---|---|---|
Asymmetric Hydrogenation | Ir(I)/(R)-BINAP | cis-3-substituted piperidine | 92–98% ee | Substrate-dependent yield |
Borane Reduction | Catecholborane/Ti-TADDOLate | trans-2,3-disubstituted | 15:1 dr | Sensitivity to moisture |
Enzymatic Resolution | Lipase PS-30 | Enantiopure (S)-isomer | >99% ee | Low throughput |
Post-synthetic modifications (PSM) transform the core scaffold into derivatives with optimized drug-like properties:
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: